molecular formula C19H13FO B8667872 p-Phenyl-p'-fluorbenzophenon CAS No. 16574-59-7

p-Phenyl-p'-fluorbenzophenon

Cat. No.: B8667872
CAS No.: 16574-59-7
M. Wt: 276.3 g/mol
InChI Key: QYOQJYULXGZFDT-UHFFFAOYSA-N
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Description

p-Phenyl-p'-fluorobenzophenone is a fluorinated aromatic ketone characterized by two benzene rings connected via a carbonyl group, with a phenyl substituent at the para position of one ring and a fluorine atom at the para position of the other. This structural configuration imparts unique electronic and steric properties, making it valuable in organic synthesis, material science, and photochemistry. Its synthesis likely involves fluorination via diazonium intermediates, analogous to methods described for p-fluorobenzoic acid and related compounds .

Properties

CAS No.

16574-59-7

Molecular Formula

C19H13FO

Molecular Weight

276.3 g/mol

IUPAC Name

(4-fluorophenyl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C19H13FO/c20-18-12-10-17(11-13-18)19(21)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H

InChI Key

QYOQJYULXGZFDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone can be achieved through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high yield.

Industrial Production Methods: In industrial settings, the production of ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .

Comparison with Similar Compounds

p-Fluorobenzoic Acid (CAS 456-22-4)

  • Structure : A benzoic acid derivative with a fluorine atom at the para position.
  • Key Differences: Functional Group: Carboxylic acid (-COOH) vs. ketone (-C=O) in p-phenyl-p'-fluorobenzophenone. Reactivity: The electron-withdrawing fluorine enhances acidity in p-fluorobenzoic acid, whereas in p-phenyl-p'-fluorobenzophenone, fluorine stabilizes the ketone group via inductive effects .
  • Applications: p-Fluorobenzoic acid is used in pharmaceuticals and agrochemicals, while p-phenyl-p'-fluorobenzophenone may serve as a UV stabilizer or photoinitiator due to its extended conjugation.

4,4'-Difluorobiphenyl (CAS 398-23-2)

  • Structure : Two benzene rings linked by a single bond, each with a para fluorine substituent.
  • Key Differences: Electronic Effects: The absence of a carbonyl group reduces polarity compared to p-phenyl-p'-fluorobenzophenone. Stability: The biphenyl structure lacks ketone-related photodegradation pathways, making it more thermally stable .
  • Applications: 4,4'-Difluorobiphenyl is used in liquid crystals and polymer synthesis, contrasting with the photochemical roles of benzophenones.

p,p'-Difluorostilbene

  • Structure : A stilbene derivative (ethene bridge) with para fluorines on both benzene rings.
  • Key Differences: Conjugation: The ethene bridge enables π-conjugation, enhancing fluorescence properties, whereas the ketone in p-phenyl-p'-fluorobenzophenone facilitates n→π* transitions for UV absorption. Reactivity: Stilbenes undergo [2+2] photocycloaddition, while benzophenones participate in hydrogen abstraction reactions .

Data Table: Comparative Properties of Fluorinated Aromatic Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Applications
p-Phenyl-p'-fluorobenzophenone C₁₉H₁₃FO 276.31 Ketone, Fluorine UV stabilizers, Photoinitiators
p-Fluorobenzoic Acid C₇H₅FO₂ 140.11 Carboxylic Acid, Fluorine Pharmaceuticals, Agrochemicals
4,4'-Difluorobiphenyl C₁₂H₈F₂ 190.19 Biphenyl, Fluorine Liquid crystals, Polymers
p,p'-Difluorostilbene C₁₄H₁₀F₂ 216.23 Ethene, Fluorine Fluorescent probes, OLEDs

Research Findings and Industrial Relevance

  • Synthetic Challenges : Fluorination via the Schiemann reaction (diazonium intermediates) is critical for introducing fluorine into aromatic systems, as demonstrated in p-fluorobenzoic acid synthesis .
  • Environmental Considerations: Perfluoroalkyl compounds (e.g., PFAS) share handling requirements with fluorinated benzophenones, including strict protocols for disposal and exposure mitigation .
  • Stability: Fluorine’s electronegativity enhances the oxidative stability of p-phenyl-p'-fluorobenzophenone compared to non-fluorinated analogs, though it remains less thermally stable than 4,4'-difluorobiphenyl .

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